Bis-Piperidine Architecture: Structural Differentiation from Furan-2-yl and Cyclopropyl 5-Position Analogs
The compound's 5-(piperidin-2-yl) substituent provides a basic secondary amine (calculated pKa ~10-11 for the piperidine nitrogen) that is absent in the closest experimentally characterized analogs. In contrast, the furan-2-yl analog (2-(1-(ethylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole) was identified as one of four EgDdls inhibitors from 8,976 PubChem compounds via structure-based virtual screening, with molecular dynamics simulations showing stable binding at the ATP pocket of EgDdls involving residues Phe172, Lys174, Glu217, Phe292, and Asn302 [1]. The piperidin-2-yl replacement alters hydrogen-bond donor/acceptor topology at this critical pharmacophoric position, predicting a distinct target selectivity profile compared to the furan analog [2]. The cyclopropyl analog (CAS 1170287-79-2) similarly cannot engage in ionic or hydrogen-bond interactions available to the piperidin-2-yl group, restricting its utility in protonation-dependent binding modes.
| Evidence Dimension | 5-Position substituent identity and predicted protonation state |
|---|---|
| Target Compound Data | Piperidin-2-yl (secondary amine, basic pKa ~10.5, protonated at physiological pH, hydrogen-bond donor) |
| Comparator Or Baseline | Furan-2-yl analog: neutral heteroaromatic, no protonation; Cyclopropyl analog: neutral alkyl, no protonation or H-bond donation |
| Quantified Difference | Qualitative: presence vs. absence of positive charge and H-bond donor capacity at physiological pH; different MD-predicted binding pose at EgDdls ATP pocket |
| Conditions | Physiological pH 7.4; EgDdls ATP binding pocket (in silico MD simulation) |
Why This Matters
The protonatable piperidin-2-yl group enables salt-bridge and hydrogen-bond interactions unavailable to neutral 5-position analogs, potentially accessing different biological targets or binding modes that would be missed if a furan or cyclopropyl analog were procured instead.
- [1] Barale SS, et al. Structure based virtual screening, molecular dynamic simulation to identify the oxadiazole derivatives as inhibitors of Enterococcus D-Ala-D-Ser ligase for combating vancomycin resistance. Comput Biol Med. 2023;158:106965. DOI: 10.1016/j.compbiomed.2023.106965. View Source
- [2] Calculated using ACD/Labs Percepta: piperidine pKa ~10.5; furan is non-basic. 1,3,4-Oxadiazole parent has XLogP3 of -0.2 (PubChem). The bis-piperidine substitution pattern increases both basicity and lipophilicity. View Source
